N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
This compound features a furo[3,2-g]chromen core substituted with methyl groups at positions 3, 5, and 9, a ketone at position 7, and a propanamide side chain at position 6 with an isobutyl group. Its molecular formula is C₂₃H₂₇NO₄ (monoisotopic mass: 381.19 g/mol).
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H25NO4/c1-11(2)9-22-18(23)7-6-15-13(4)17-8-16-12(3)10-25-19(16)14(5)20(17)26-21(15)24/h8,10-11H,6-7,9H2,1-5H3,(H,22,23) |
InChI Key |
RCJHERRSMOUAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the furochromene core, followed by the introduction of the isobutyl and propanamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Preparation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving appropriate precursors. This step may involve the use of strong acids or bases as catalysts.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction, where an isobutyl halide reacts with the furochromene core in the presence of a base.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction. This step may require the use of coupling agents and specific reaction conditions to ensure the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating specific biological mechanisms.
Medicine: The compound is explored for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate the detailed pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
ZINC02123811
- Structure : Shares the 2,5,9-trimethyl-7-oxo-furo[3,2-g]chromen core but replaces the isobutyl propanamide with a piperidine-4-carboxamide group.
- Properties: Molecular weight = 487.6 g/mol.
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
Side Chain Variations
Sulfonohydrazide Derivatives (I-10 to I-15)
- Examples: I-10: 4-Iodobenzenesulfonohydrazide side chain; melting point = 276–277°C; yield = 73%. I-15: Methanesulfonohydrazide; melting point = 266–267°C; yield = 78% .
(4Z,5Z)-2-(2-(3-(tert-butyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)-4-ethylidenehept-5-enoic acid
- Structure: Features a tert-butyl group and an ethylideneheptenoic acid chain.
- Activity : Anti-NF-κB activity with IC₅₀ = 1.2 μM; blocks DNA binding in electrophoretic mobility shift assays (EMSA) .
- Key Difference : The carboxylic acid group enhances ionization at physiological pH, altering bioavailability compared to the neutral propanamide.
Biological Activity
N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that belongs to the class of furochromones. This compound has garnered attention due to its potential biological activities, which include antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 341.4 g/mol. The structure features a furochromone moiety that contributes to its unique biological properties.
Structural Features
| Feature | Description |
|---|---|
| Furochromone Backbone | Central to its biological activity |
| Isobutyl Group | Enhances lipophilicity and cellular uptake |
| Oxo Group | Potentially increases reactivity and bioactivity |
Antioxidant Activity
Research indicates that compounds with furochromone structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. In vitro studies have shown that this compound effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidant enzymes.
Antimicrobial Activity
The antimicrobial effects of this compound have been explored against various pathogens. Studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Case Study: Antimicrobial Efficacy
- Pathogens Tested: Staphylococcus aureus, Escherichia coli
- Results: Minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating higher potency.
Anticancer Properties
This compound has shown promise in cancer research. Its ability to induce apoptosis in various cancer cell lines has been documented.
Research Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism of Action: Induction of reactive oxygen species (ROS) leading to cell cycle arrest.
- Efficacy: IC50 values indicate significant cytotoxicity at low concentrations.
Interaction Studies
Binding affinity studies reveal that this compound interacts with various biological targets:
| Target Protein | Binding Affinity (Kd) | Biological Implication |
|---|---|---|
| Ribonucleotide reductase | 0.5 µM | Potential anticancer target |
| Cyclooxygenase (COX) | 1.2 µM | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
